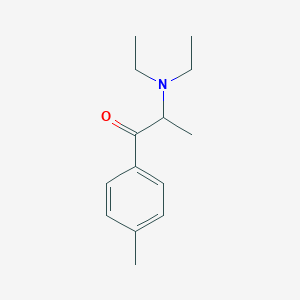

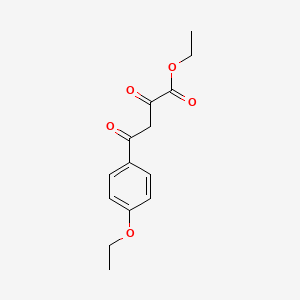

![molecular formula C13H21NO2 B6352971 (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine CAS No. 1019605-78-7](/img/structure/B6352971.png)

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine, also known as 2C-H, is a synthetic, psychoactive drug belonging to the phenethylamine and amphetamine chemical classes. 2C-H is a derivative of 2,5-dimethoxybenzaldehyde, and is structurally related to the psychedelic phenethylamine 2C-B. It has been used in scientific research to study the effects of psychedelics on the human body and brain.

Aplicaciones Científicas De Investigación

Flavor Compounds in Foods

Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, has highlighted their significance as flavor compounds in various food products, both fermented and non-fermented. These compounds are produced and degraded from amino acids through metabolic conversions influenced by microbial and food composition. Understanding the pathways of these flavor compounds is crucial for controlling their formation to achieve desired levels in food products (Smit, Engels, & Smit, 2009).

Renewable Feedstock for Nitrogen-Containing Derivatives

Soybean oil has been studied as a renewable feedstock for producing a range of materials containing nitrogen, such as fatty amines and amides, surfactants, and polymers. These materials are created through both organic and enzymatic reactions, indicating the potential industrial relevance of soybean oil in developing novel compounds (Biswas et al., 2008).

Nutritional Aspects and Breast Cancer Research

The role of food-derived heterocyclic amines (HAs) in human breast cancer has been explored, with evidence suggesting dietary factors influence mammary gland cancer incidence. HAs, formed in cooked meats, have been implicated in cancer through dietary exposure, emphasizing the need for further experimental studies on dietary factors and mammary carcinogenesis (Snyderwine, 1994).

Amines in Surface Waters

A comprehensive review on the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters highlighted the emergence of amine-based CO2 capture technologies as potential new sources of amines in the environment. Despite limited data on environmental concentrations, the review suggests amines are not likely to pose significant toxicological concerns at current levels, though their role as precursors to nitrosamines and nitramines raises concerns for drinking water contamination (Poste, Grung, & Wright, 2014).

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

A review focused on the degradation of nitrogen-containing compounds, including amines, dyes, and pesticides, using advanced oxidation processes (AOPs). It compiled data on degradation efficiencies, reaction mechanisms, and identified the need for future research on the contamination and environmental behaviors of novel high molecular weight synthetic phenolic antioxidants (SPAs), their toxicity, and the development of SPAs with low toxicity and migration potential (Bhat & Gogate, 2021).

Propiedades

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-8-12(15-3)6-7-13(11)16-4/h6-8,10,14H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQYKMWEBHXEMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)

![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)